molecular formula C14H17NO3 B6234577 tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate CAS No. 2600868-29-7

tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate

Katalognummer: B6234577
CAS-Nummer: 2600868-29-7
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: QEDKVURSXQEROL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a prop-2-yn-1-yl group. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-hydroxyphenyl)prop-2-yn-1-yl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a halide.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes. The alkyne group can undergo cycloaddition reactions, leading to the formation of bioactive compounds. These interactions can modulate various biological pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-butyl N-[3-(4-chlorophenyl)prop-2-yn-1-yl]carbamate
  • tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate
  • tert-butyl N-[3-(4-fluorophenyl)prop-2-yn-1-yl]carbamate

Uniqueness

tert-butyl N-[3-(4-hydroxyphenyl)prop-2-yn-1-yl]carbamate is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. The hydroxy group allows for additional hydrogen bonding and can enhance the compound’s solubility and interaction with biological targets compared to its analogs .

Eigenschaften

CAS-Nummer

2600868-29-7

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

tert-butyl N-[3-(4-hydroxyphenyl)prop-2-ynyl]carbamate

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-10-4-5-11-6-8-12(16)9-7-11/h6-9,16H,10H2,1-3H3,(H,15,17)

InChI-Schlüssel

QEDKVURSXQEROL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.